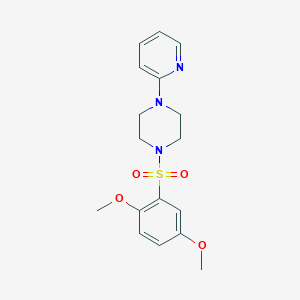

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine

Description

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine is a synthetic arylpiperazine derivative featuring a sulfonamide group linked to a 2,5-dimethoxyphenyl moiety and a 2-pyridyl substituent on the piperazine ring. The compound’s structure combines a polar sulfonyl group with aromatic and heteroaromatic systems, which are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-23-14-6-7-15(24-2)16(13-14)25(21,22)20-11-9-19(10-12-20)17-5-3-4-8-18-17/h3-8,13H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHDUBMVXJTPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dimethoxybenzenesulfonyl chloride and 2-pyridylpiperazine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Solvent: Common solvents used include dichloromethane or acetonitrile.

Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine has been investigated for various biological activities:

Antipsychotic Potential

Research indicates that compounds with similar piperazine structures exhibit antipsychotic properties. The modulation of dopamine receptors is a common mechanism for these effects. Studies have shown that derivatives of piperazine can act as antagonists at dopamine D2 receptors, which are implicated in schizophrenia treatment.

Anti-inflammatory Effects

Some studies suggest that piperazine derivatives possess anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines or pathways such as NF-kB, making this compound a candidate for further research in inflammatory diseases.

Antitumor Activity

Preliminary studies have indicated that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms may involve the induction of apoptosis or cell cycle arrest.

Case Study 1: Antipsychotic Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperazine derivatives, revealing that modifications at the 4-position significantly influenced D2 receptor affinity and selectivity. The compound's structure suggests potential efficacy in treating psychotic disorders through similar mechanisms .

Case Study 2: Anti-inflammatory Research

In a study examining the anti-inflammatory properties of piperazine derivatives, researchers found that compounds with sulfonamide groups demonstrated significant inhibition of TNF-alpha production in macrophages. This highlights the potential of 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine in developing new anti-inflammatory agents .

Comparative Analysis of Piperazine Derivatives

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- The 2,5-dimethoxyphenylsulfonyl moiety is shared with compound , which exhibits immunomodulatory activity, suggesting this group may influence diverse biological pathways.

- Substitutions like phthalimido-butyl chains () or piperidinyl-methyl groups () demonstrate the importance of extended side chains for receptor affinity and selectivity.

Antibacterial Activity

- Target Compound: While direct data are unavailable, structurally related sulfonamide-piperazine hybrids (e.g., 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-{5-[substituted]-1,2,4-oxadiazol-3yl}piperazine) exhibit significant activity against E. coli, P. aeruginosa, S. aureus, and B. cereus, with MIC values comparable to ciprofloxacin . The 2-pyridyl group may enhance membrane penetration due to its moderate lipophilicity.

Central Nervous System (CNS) Receptor Affinity

- 5-HT1A Serotonin Receptors: The target compound’s 2-pyridyl group is structurally analogous to the 2-methoxyphenyl moiety in , which achieves sub-nanomolar 5-HT1A affinity (Ki = 0.6 nM). Pyridyl groups may mimic the methoxy group’s electronic effects but with altered steric interactions.

- Dopamine D2 Receptors : Piperazine derivatives with piperidinyl-methyl substitutions (e.g., ) exhibit high D2 affinity, suggesting that bulkier substituents (e.g., pyridyl vs. phenyl) could modulate selectivity between serotonin and dopamine receptors.

Biological Activity

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that elucidate its biological activity.

- Molecular Formula : C17H21N3O4S

- Molar Mass : 363.43 g/mol

- CAS Number : 681844-72-4

The compound primarily interacts with various neurotransmitter receptors, particularly the serotonin receptors (5-HT2A, 5-HT2B, and 5-HT2C). Its agonistic or partial agonistic activity at these receptors suggests a role in modulating neurotransmitter release and neuronal firing rates, which could have implications for treating psychiatric disorders .

Antiviral Activity

Recent studies have indicated that piperazine derivatives exhibit antiviral properties. For instance, analogues of piperazine have shown effectiveness against chikungunya virus (CHIKV) in vitro. Modifications in the structure of these compounds have led to improved antiviral activity and selectivity indices . Specifically, compounds with the piperazine linker demonstrated enhanced inhibition of viral replication, suggesting that similar modifications to 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine may yield potent antiviral agents.

Anticancer Properties

Research has explored the anticancer potential of piperazine derivatives. A study highlighted that certain modifications in the piperazine structure led to significant cytotoxic effects against various cancer cell lines. The compound's ability to interfere with cellular processes such as tubulin polymerization positions it as a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine?

- Methodology : The compound can be synthesized via nucleophilic substitution between a piperazine derivative and a sulfonyl chloride. For example, 4-(2-pyridyl)piperazine reacts with 2,5-dimethoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Purification typically involves column chromatography (silica gel, methanol/dichloromethane gradient) to isolate the product with >95% purity .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the sulfonyl and pyridyl substituents. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. For example, the sulfonyl group’s characteristic downfield shift (~7.5–8.0 ppm in ¹H NMR) and the pyridyl protons (8.2–8.8 ppm) are critical identifiers .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Methodology : Solubility is tested in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform). Stability studies involve storing the compound at −20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group. Accelerated degradation studies (e.g., 40°C/75% humidity for 4 weeks) assess oxidative stability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., sulfonamide hydrolysis)?

- Methodology : Control reaction temperature (0–5°C) during sulfonylation to minimize hydrolysis. Use anhydrous solvents and scavengers (e.g., molecular sieves). Kinetic monitoring via TLC or HPLC helps identify intermediates. Adjust stoichiometry (1.2:1 sulfonyl chloride:piperazine) to favor product formation .

Q. What strategies address contradictory biological activity data in receptor-binding assays?

- Methodology : Perform dose-response curves (0.1–100 µM) with triplicate measurements to validate activity. Compare results across cell lines (e.g., HEK-293 vs. CHO) to rule out cell-specific artifacts. Use orthogonal assays (e.g., radioligand binding and calcium flux) to confirm target engagement .

Q. How do electronic effects of substituents (e.g., methoxy vs. nitro groups) influence the compound’s pharmacological properties?

- Methodology : Synthesize analogs with varied substituents and evaluate their logP (lipophilicity) and pKa (ionization) via shake-flask and potentiometric titration. Correlate with in vitro permeability (Caco-2 assays) and receptor affinity (Ki values) to establish structure-activity relationships (SAR) .

Q. What analytical techniques resolve ambiguities in regioselectivity during sulfonylation?

- Methodology : Use NOESY NMR to confirm substitution patterns on the aromatic ring. X-ray crystallography provides definitive regiochemical assignment if crystals are obtainable. Computational modeling (DFT) predicts preferred reaction pathways based on transition-state energies .

Q. How can researchers assess metabolic stability in preclinical models?

- Methodology : Incubate the compound with liver microsomes (human/rat) and monitor depletion over 60 minutes via LC-MS/MS. Identify metabolites using high-resolution mass spectrometry (HRMS). Compare intrinsic clearance rates to prioritize analogs with favorable pharmacokinetic profiles .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.